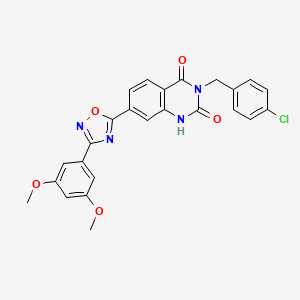

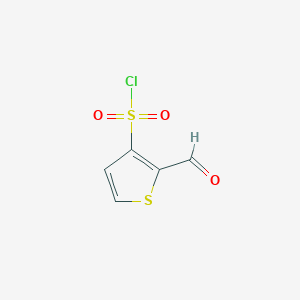

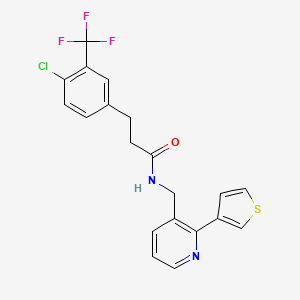

![molecular formula C17H19ClO4S B2613369 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol CAS No. 339276-84-5](/img/structure/B2613369.png)

2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol” is a complex organic compound. It contains a 2-chlorophenyl group, a 4-methoxybenzyl group, and a sulfonyl group attached to a propanol backbone .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include a chlorophenyl group, a methoxybenzyl group, a sulfonyl group, and a propanol group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, sulfonyl chlorides can be synthesized from thiols through oxidative chlorination .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-methoxybenzylamine, which contains a 4-methoxybenzyl group, is a liquid with a refractive index of 1.546 and a density of 1.05 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemiluminescence Applications

- The study by Watanabe et al. (2010) explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating their thermal stability and potential in base-induced chemiluminescence, providing insights into novel chemiluminescent probes and materials (Watanabe et al., 2010).

Oxidation Reactions and Mechanistic Insights

- Research by Lai et al. (2002) investigates the oxidation of methoxy substituted benzyl phenyl sulfides, offering a method to differentiate between oxidants based on their reaction mechanisms, which is crucial for understanding organic synthesis and designing oxidation reactions with specific outcomes (Lai et al., 2002).

Enzyme Inhibition for Therapeutic Applications

- Tanaka et al. (2007) designed and synthesized a series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as potent human chymase inhibitors, highlighting the therapeutic potential of sulfonyl compounds in treating diseases modulated by chymase (Tanaka et al., 2007).

Novel Heterocyclic Compound Synthesis

- Bekircan et al. (2015) report on the synthesis of novel heterocyclic compounds derived from a specific acetohydrazide compound, demonstrating significant enzyme inhibition, which could be explored for developing new therapeutic agents (Bekircan et al., 2015).

Advanced Organic Synthesis Techniques

- Kurosawa et al. (2003) describe a method for preparing secondary amines from primary amines via 2-nitrobenzenesulfonamides, showcasing an advanced synthesis technique that could be applicable to the development of complex organic molecules (Kurosawa et al., 2003).

Safety and Hazards

properties

IUPAC Name |

2-(2-chlorophenyl)-1-[(4-methoxyphenyl)methylsulfonyl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClO4S/c1-17(19,15-5-3-4-6-16(15)18)12-23(20,21)11-13-7-9-14(22-2)10-8-13/h3-10,19H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZXPFAWZNOEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

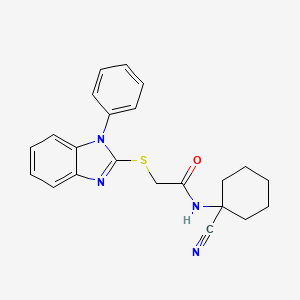

![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)

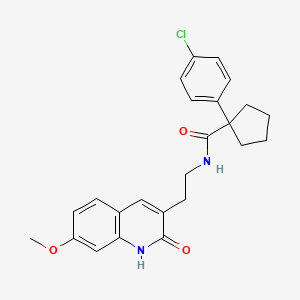

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)

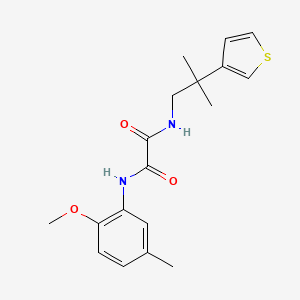

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)